molecular formula C20H22N2O3 B5793284 3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide

3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide

Cat. No.: B5793284
M. Wt: 338.4 g/mol
InChI Key: DDXJXKZBJGZAPS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TBNPA and has a molecular formula of C20H22N2O3. TBNPA is a yellowish powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.

Scientific Research Applications

TBNPA has been extensively studied for its potential applications in various scientific research fields such as material science, organic chemistry, and medicinal chemistry. In material science, TBNPA has been used as a monomer to synthesize various polymers and copolymers that exhibit unique properties such as high thermal stability, good mechanical properties, and optical properties. In organic chemistry, TBNPA has been used as a starting material to synthesize various bioactive molecules such as antibacterial agents, antifungal agents, and anticancer agents. In medicinal chemistry, TBNPA has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of TBNPA is not well understood, but studies have shown that it exhibits potent antioxidant and anti-inflammatory properties. TBNPA has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TBNPA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
TBNPA has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. TBNPA has been shown to scavenge free radicals and reduce oxidative stress in various cellular and animal models. TBNPA has also been shown to reduce inflammation and inhibit the growth and proliferation of cancer cells. Additionally, TBNPA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBNPA in lab experiments is its ease of synthesis and availability. TBNPA is a relatively simple compound to synthesize, and it is readily available from various commercial sources. Additionally, TBNPA exhibits potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using TBNPA in lab experiments is its potential toxicity. TBNPA has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of TBNPA. One potential direction is the development of TBNPA-based materials with unique properties such as high thermal stability and optical properties. Another potential direction is the synthesis of TBNPA derivatives with improved pharmacological properties such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of TBNPA and its potential applications in the treatment of various diseases.

Synthesis Methods

TBNPA can be synthesized using various methods, but the most common method involves the reaction between 4-tert-butylphenylamine and 2-methyl-5-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-11-17(22(24)25)13-18(14)21-19(23)12-8-15-6-9-16(10-7-15)20(2,3)4/h5-13H,1-4H3,(H,21,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXJXKZBJGZAPS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.